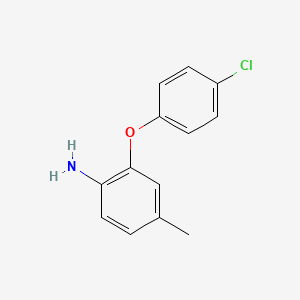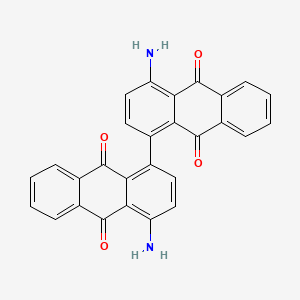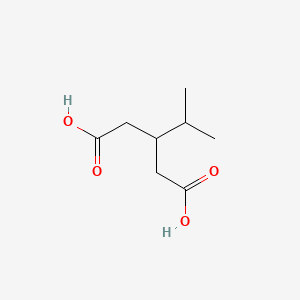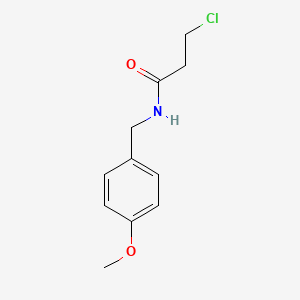
3-Chloro-N-(4-methoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-N-(4-methoxybenzyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is a halogenated derivative of a secondary amide bearing an aromatic substituent .
Molecular Structure Analysis
The InChI code for “3-Chloro-N-(4-methoxybenzyl)propanamide” is 1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) . This indicates the presence of a chlorine atom (Cl), a methoxy group (-OCH3), and an amide group (-CONH2) in the molecule .
Physical And Chemical Properties Analysis
“3-Chloro-N-(4-methoxybenzyl)propanamide” is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Applications De Recherche Scientifique
Selective Deprotection of Protecting Groups
The 4-methoxybenzyl (MPM) protecting group, which is a component of 3-Chloro-N-(4-methoxybenzyl)propanamide, is known for its selective deprotection. It can be removed under neutral conditions without affecting other protecting and functional groups, which is valuable in synthetic organic chemistry (Horita et al., 1986).
Stereoselective Synthesis in Organic Chemistry
The compound plays a role in the stereoselective synthesis of various organic compounds. For instance, it has been used in the synthesis of β-lactams, demonstrating significant stereochemical control (Pérez-Faginas et al., 2007).
Antioxidant and Anticancer Properties
Some derivatives of 3-Chloro-N-(4-methoxybenzyl)propanamide have been explored for their antioxidant properties. These compounds have shown significant effects in killing cancer cells, including chemotherapy-resistant breast cancer cells, without affecting normal human tissues (Kovalchuk et al., 2013).
Applications in Organic Synthesis
It is used in the benzylation of alcohols and phenols, showcasing its utility in the preparation of various organic compounds (Carlsen, 1998).
Antifungal Applications
Derivatives of this compound have been synthesized and shown potent antifungal activity, particularly against Aspergillus niger & Aspergillus flavus (Gupta & Halve, 2015).
Anti-Plasmodial Activity
The compound has been synthesized and evaluated for antiplasmodial activities, showing significant potential in treating malaria (Hadanu et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEMVYZJGLKXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342074 |
Source


|
| Record name | 3-Chloro-N-(4-methoxybenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(4-methoxybenzyl)propanamide | |
CAS RN |
2364-76-3 |
Source


|
| Record name | 3-Chloro-N-[(4-methoxyphenyl)methyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(4-methoxybenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

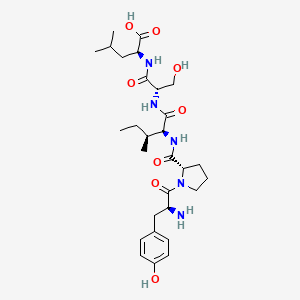

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)
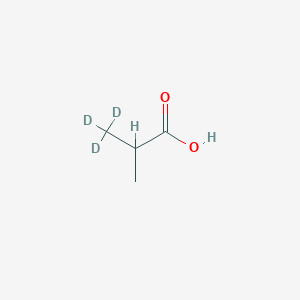
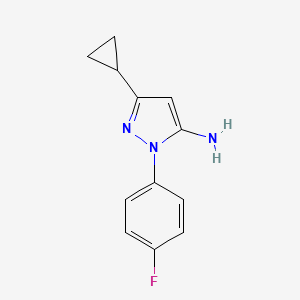
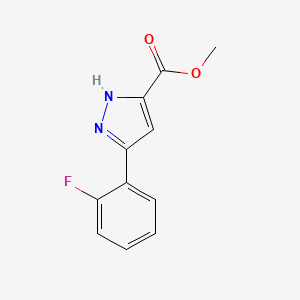
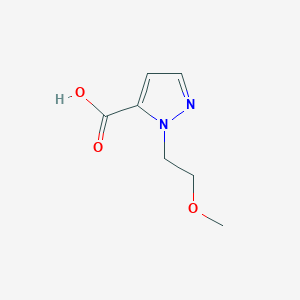
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)
